molecular formula C23H22N2O4S B11417880 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11417880
M. Wt: 422.5 g/mol
InChI Key: IDQWDWOKXFKKPT-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H22N2O4S/c1-3-29-17-9-7-16(8-10-17)23(27)14-30-22-20(13-24)19(12-21(26)25(22)23)15-5-4-6-18(11-15)28-2/h4-11,19,27H,3,12,14H2,1-2H3

InChI Key

IDQWDWOKXFKKPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)OC)C#N)O

Origin of Product

United States

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